molecular formula C26H22N4O2 B12302387 2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-

2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-

Cat. No.: B12302387
M. Wt: 422.5 g/mol
InChI Key: FVOGBPNYKUVGES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N,N’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis- typically involves the reaction of pyridinecarboxamide with a chiral diamine such as (1S,2S)-1,2-diphenylethane-1,2-diamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N,N’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens or alkylating agents. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Pyridinecarboxamide, N,N’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N,N’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis- involves its interaction with specific molecular targets and pathways. This compound may bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its structural properties allow it to interact with biological molecules, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarboxamide, N,N’-[(1S,2S)-1,2-cyclohexanediyl]bis-
  • 2-Pyridinecarboxamide, N,N’-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis-
  • 2-Pyridinecarboxamide, N,N’-[(1S,2S)-1,2-diaminocyclohexanediyl]bis-

Uniqueness

2-Pyridinecarboxamide, N,N’-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis- is unique due to its specific chiral configuration and the presence of diphenyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in asymmetric synthesis and catalysis .

Properties

IUPAC Name

N-[1,2-diphenyl-2-(pyridine-2-carbonylamino)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c31-25(21-15-7-9-17-27-21)29-23(19-11-3-1-4-12-19)24(20-13-5-2-6-14-20)30-26(32)22-16-8-10-18-28-22/h1-18,23-24H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOGBPNYKUVGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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